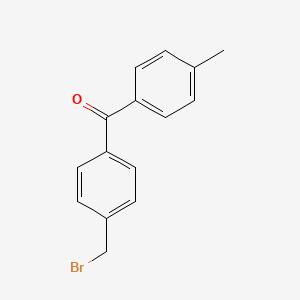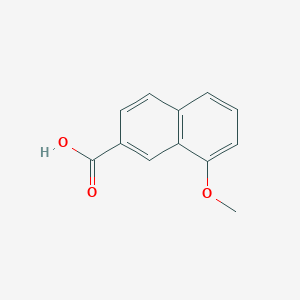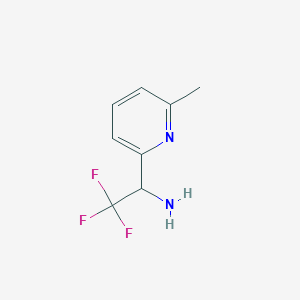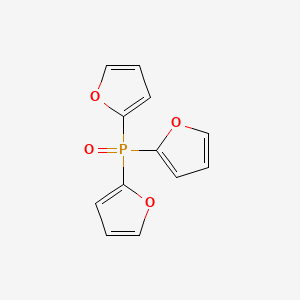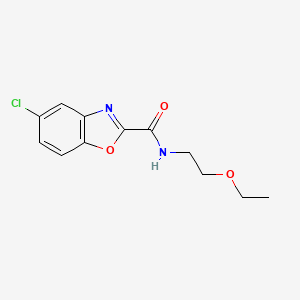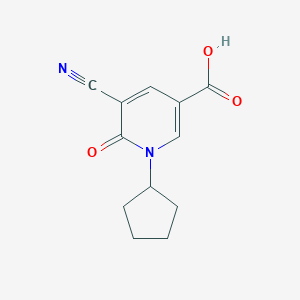
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is a chemical compound belonging to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a cyano group, a cyclopentyl ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid typically involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide. The reaction proceeds under mild conditions, such as in ethanol at 40°C, in the presence of triethylamine. This method leads to the formation of the corresponding dihydropyridine carboxylic acids and their methyl esters in yields ranging from 52% to 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Explored for its potential as a regulator of cell apoptosis and as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as protein kinase Pim-1 and farnesyl transferase, which are involved in cell proliferation and survival.
Apoptosis Regulation: It acts as a regulator of cell apoptosis, potentially through the inhibition of proteins like P-glycoprotein.
Antiviral and Antitumor Effects: The compound’s structure allows it to interact with viral proteins and tumor cells, leading to its antiviral and antitumor activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Milrinone: A phosphodiesterase inhibitor with positive inotropic and vasodilating effects.
Olprinone: Another phosphodiesterase inhibitor used in the treatment of cardiovascular diseases.
Saterinon: Known for its vasodilating properties.
Uniqueness
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopentyl ring and a cyano group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c13-6-8-5-9(12(16)17)7-14(11(8)15)10-3-1-2-4-10/h5,7,10H,1-4H2,(H,16,17) |
Clé InChI |
LCDNMRCEOLCCJD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=C(C=C(C2=O)C#N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
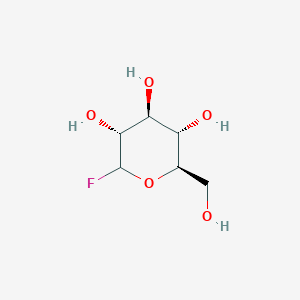
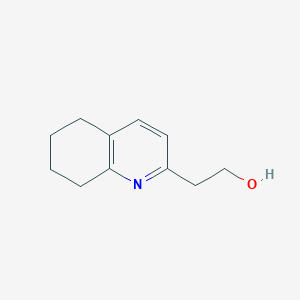
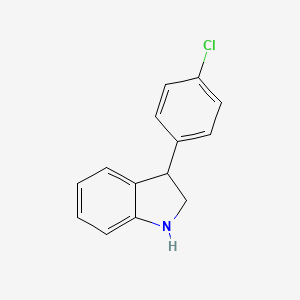
![N'-[1,1-dichloropropan-2-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B8639251.png)
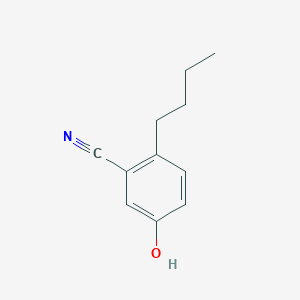
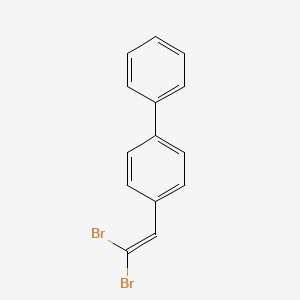
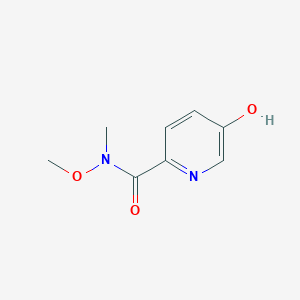
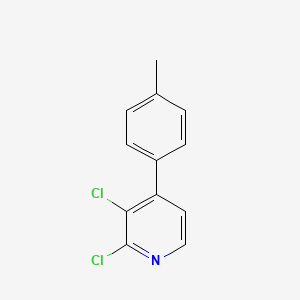
![2-Methyl-5-[(3-nitropyridin-4-yl)oxy]pyridine](/img/structure/B8639280.png)
